molecular formula C17H18BrNO B8774326 4-Benzyl-2-(4-bromophenyl)morpholine

4-Benzyl-2-(4-bromophenyl)morpholine

Cat. No.: B8774326
M. Wt: 332.2 g/mol
InChI Key: NSYVLERQTZQOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(4-bromophenyl)morpholine is a synthetic morpholine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring morpholine and substituted phenyl rings are frequently explored as building blocks in the development of biologically active molecules . The structure of this compound, which incorporates a benzyl group at the 4-position and a 4-bromophenyl group at the 2-position of the morpholine ring, suggests its potential utility as a key intermediate in organic synthesis. Researchers may employ it in the design and synthesis of novel compounds for various investigations. The morpholine ring is a common pharmacophore found in molecules with a range of activities, and its conjugation with substituted benzophenone structures has been shown to produce analogues with antiproliferative effects against certain cancer cell lines . Similarly, other morpholine-containing structures serve as important intermediates in the synthesis of potent, subunit-selective potentiators for NMDA receptors, highlighting the value of such scaffolds in neuroscience research . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

4-benzyl-2-(4-bromophenyl)morpholine

InChI

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2

InChI Key

NSYVLERQTZQOKU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(4-bromophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

Scientific Research Applications

4-Benzyl-2-(4-bromophenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(4-bromophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

4-Benzyl-2-(chloromethyl)morpholine

Key Differences :

  • Substituent : Chloromethyl group at the 2-position vs. bromophenyl.
  • Reactivity : The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling further functionalization (e.g., alkylation or cross-coupling) .
  • Safety : Classified as hazardous (H314) due to skin corrosion/irritation risks, requiring careful handling .
  • Applications : Primarily used as a synthetic intermediate, unlike bromophenyl derivatives, which may have direct biological roles .
Property 4-Benzyl-2-(4-bromophenyl)morpholine 4-Benzyl-2-(chloromethyl)morpholine
Molecular Weight ~331.2 (estimated) 225.72
Substituent Reactivity Stable aryl bromide Reactive chloromethyl group
Hazard Classification Not specified H314 (Danger)

4-(4-Bromo-2-fluorobenzyl)morpholine

Key Differences :

  • Substituent : Fluorine addition at the 2-position of the benzyl group.
  • Crystallography: Fluorinated analogs exhibit anti-periplanar conformations, contrasting with syn-clinal conformations in non-fluorinated morpholines, affecting molecular packing .
Property This compound 4-(4-Bromo-2-fluorobenzyl)morpholine
Molecular Weight ~331.2 (estimated) 274.13
Substituent Electronic Bromophenyl (electron-withdrawing) Bromo-fluoro benzyl (enhanced polarity)
Crystal Packing Not reported Anti-periplanar conformation

Oxazole- and Sulfonyl-Containing Derivatives

Key Differences :

  • Core Structure : Oxazole rings (e.g., 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazole) introduce planar heteroaromatic systems, contrasting with the saturated morpholine ring .
  • Biological Activity : Oxazole derivatives demonstrate cytotoxicity (e.g., IC50 values in µM ranges), linked to sulfonyl and aryl groups interacting with cellular targets .
  • Synthesis : Oxazoles are formed via Staudinger reactions and cyclodehydration, whereas morpholine derivatives often employ nucleophilic substitutions .
Property This compound Oxazole Derivatives (e.g., Compound 7a )
Core Heterocycle Morpholine (saturated) Oxazole (aromatic)
Biological Role Potential CNS modulation Cytotoxicity (e.g., cancer cell lines)
Synthetic Method Not reported Staudinger reaction, cyclodehydration

Adamantyl and Piperidine Analogs

Key Differences :

  • Substituent Bulk : Adamantyl groups increase lipophilicity and membrane permeability but reduce solubility .
  • Crystal Interactions : Morpholine derivatives show reduced H···H interactions compared to piperidine analogs, impacting solubility and stability .
Property This compound Adamantyl Derivatives
Lipophilicity Moderate High (adamantyl group)
Crystal Interactions Likely H···Br/O contacts Reduced H···H, increased H···O

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